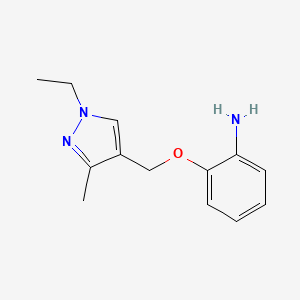![molecular formula C14H15NO5 B11725415 (1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11725415.png)
(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclopentane ring substituted with a carboxylic acid group and a 2-nitrophenyl-2-oxoethyl moiety. The stereochemistry is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of cyclopentane derivatives with 2-nitrobenzoyl chloride, followed by stereoselective reduction and carboxylation. The reaction conditions often include the use of Lewis acids such as aluminum chloride as catalysts, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Amino derivative: Formed from the reduction of the nitro group.
Hydroxyl derivative: Formed from the reduction of the carbonyl group.
Substituted derivatives: Formed from nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its derivatives may also serve as potential inhibitors of specific enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases by targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique functional groups make it a versatile intermediate in the production of polymers, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: A stereoisomer with different spatial arrangement of substituents.
2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: A compound without specific stereochemistry.
2-[2-(2-Aminophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: A derivative with an amino group instead of a nitro group.
Uniqueness
(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both a nitro group and a carboxylic acid group provides multiple sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H15NO5 |
|---|---|
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
(1S,2R)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c16-13(8-9-4-3-6-10(9)14(17)18)11-5-1-2-7-12(11)15(19)20/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m1/s1 |
InChI-Schlüssel |
CTCGTAGEILSZFF-ZJUUUORDSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11725333.png)


![ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B11725349.png)

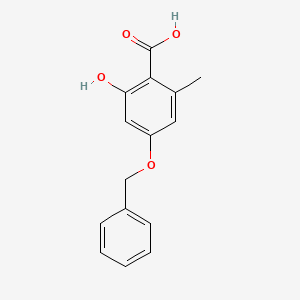
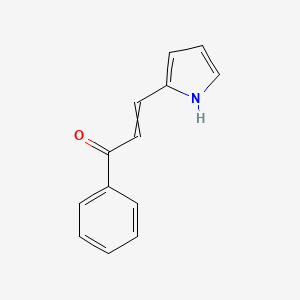
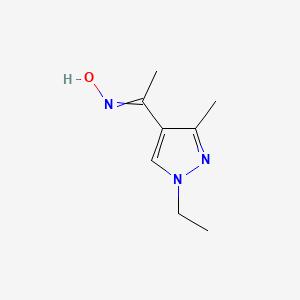
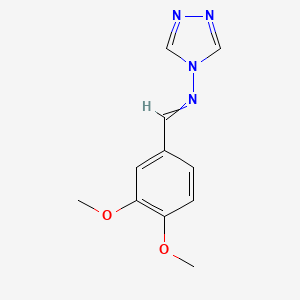
![N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11725366.png)
![5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole](/img/structure/B11725384.png)
![4-[(Thiophen-2-yl)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one](/img/structure/B11725389.png)
![3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725392.png)
